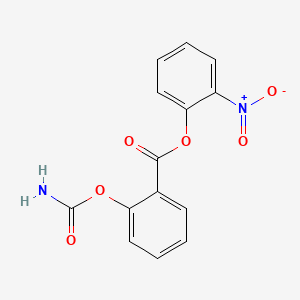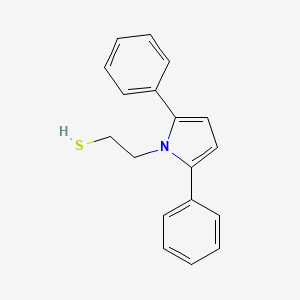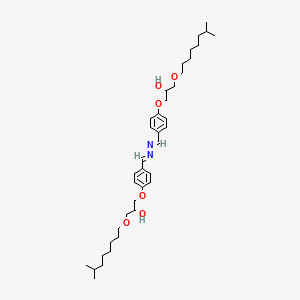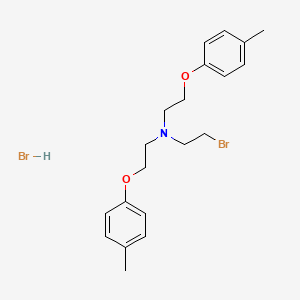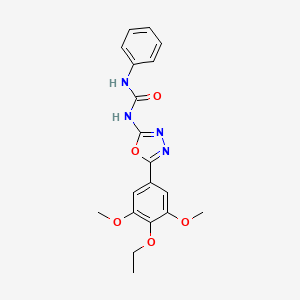![molecular formula C27H29N3O2S2 B15185396 oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)benzamide CAS No. 135718-60-4](/img/structure/B15185396.png)
oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)benzamide is a complex organic compound with a unique structure that combines oxolane and benzothiolo pyrimidine moieties
Méthodes De Préparation
The synthesis of oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)benzamide involves multiple steps. The synthetic route typically starts with the preparation of the oxolane ring, followed by the introduction of the benzothiolo pyrimidine moiety. The final step involves the attachment of the benzamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the quality of the compound .
Analyse Des Réactions Chimiques
Oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium hydride or potassium tert-butoxide.
Applications De Recherche Scientifique
Oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)benzamide can be compared with other similar compounds, such as:
Benzothiolo pyrimidines: These compounds share the benzothiolo pyrimidine moiety and exhibit similar biological activities.
Oxolane derivatives: Compounds with the oxolane ring structure may have similar chemical reactivity and applications.
Benzamide derivatives: These compounds share the benzamide group and may have similar pharmacological properties.
The uniqueness of oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)benzamide lies in its combined structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
135718-60-4 |
|---|---|
Formule moléculaire |
C27H29N3O2S2 |
Poids moléculaire |
491.7 g/mol |
Nom IUPAC |
oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)benzamide |
InChI |
InChI=1S/C23H21N3OS2.C4H8O/c27-21(16-11-5-2-6-12-16)25-26-20(15-9-3-1-4-10-15)19-17-13-7-8-14-18(17)29-22(19)24-23(26)28;1-2-4-5-3-1/h1-6,9-12,20H,7-8,13-14H2,(H,24,28)(H,25,27);1-4H2 |
Clé InChI |
FLBZKTJPXYOZNA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3C4=CC=CC=C4)NC(=O)C5=CC=CC=C5.C1CCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


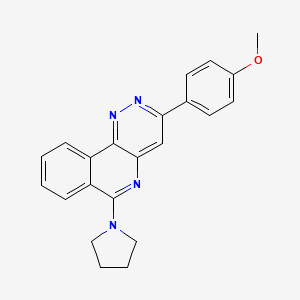
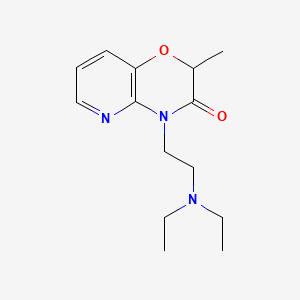
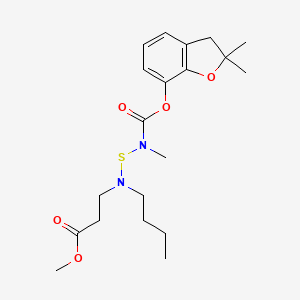
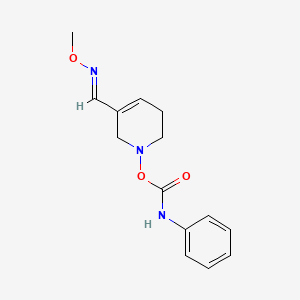
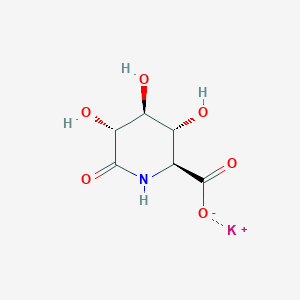
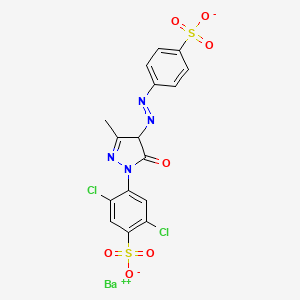

![4-[3-[4-chloro-3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol;oxalic acid](/img/structure/B15185354.png)
